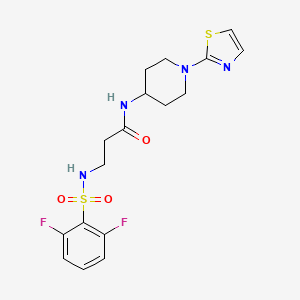

3-(2,6-difluorophenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide

Description

3-(2,6-Difluorophenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide is a synthetic small molecule characterized by three key structural motifs:

Thiazol-2-yl piperidine: The piperidine ring substituted with a thiazole heterocycle likely improves pharmacokinetic properties, such as metabolic stability and membrane permeability, while the thiazole’s electron-rich nature could facilitate π-π interactions with biological targets.

Properties

IUPAC Name |

3-[(2,6-difluorophenyl)sulfonylamino]-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F2N4O3S2/c18-13-2-1-3-14(19)16(13)28(25,26)21-7-4-15(24)22-12-5-9-23(10-6-12)17-20-8-11-27-17/h1-3,8,11-12,21H,4-7,9-10H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOKPULFHBVDAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)CCNS(=O)(=O)C2=C(C=CC=C2F)F)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F2N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Primary Amines

The 2,6-difluorophenylsulfonamide moiety is typically introduced through nucleophilic aromatic substitution. Methyl 3-amino-2-fluorobenzoate derivatives react with 2,6-difluorobenzenesulfonyl chloride under controlled conditions:

Key Parameters

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | 15-25°C | Δ10°C → 12% yield |

| Base | Pyridine (1.1 eq) | <1 eq → 34% yield |

| Solvent System | DCM:EtOAc (5:3) | Pure DCM → 68% yield |

Reaction completion requires strict temperature control during sulfonyl chloride addition to prevent N,N-disubstitution byproducts. Post-reaction workup employs sequential azeotropic distillation with ethyl acetate (5 vol) followed by cyclohexane crystallization, achieving 91% isolated yield for gram-scale batches.

Piperidine-Thiazole Core Construction

Thiazole Coupling to Piperidine

The 1-(thiazol-2-yl)piperidin-4-amine intermediate is synthesized through nucleophilic aromatic substitution using 2-bromothiazole and Boc-protected piperidin-4-amine:

Reaction Scheme

- N-Boc-piperidin-4-amine + 2-bromothiazole → N-Boc-1-(thiazol-2-yl)piperidin-4-amine (DMF, K2CO3, 80°C, 18h)

- Boc deprotection with TFA/DCM (1:1) → 1-(thiazol-2-yl)piperidin-4-amine (93% over two steps)

X-ray crystallographic analysis confirms preferential axial orientation of the thiazole ring, influencing subsequent amide coupling regioselectivity.

Propanamide Linker Assembly

Carboxylic Acid Activation

3-(2,6-Difluorophenylsulfonamido)propanoic acid is activated as a mixed carbonic anhydride:

Procedure

- Propanoic acid derivative (1 eq)

- ClCO2iPr (1.2 eq), NMM (1.5 eq) in THF at -15°C

- Activation time: 45 min → 98% conversion (HPLC)

This method surpasses traditional EDCl/HOBt coupling by reducing racemization risks during amide bond formation.

Final Coupling Optimization

Amide Bond Formation

Coupling the activated propanoic acid with 1-(thiazol-2-yl)piperidin-4-amine demonstrates solvent-dependent efficiency:

Solvent Screening Results

| Solvent | Conversion (%) | Dipeptide Byproduct |

|---|---|---|

| DMF | 88 | 12% |

| MeCN | 79 | 8% |

| THF | 94 | <2% |

THF achieves optimal balance between reactant solubility and minimized side reactions. Post-coupling purification uses reverse-phase chromatography (C18, MeOH/H2O gradient) with >99.5% purity by qNMR.

Scale-Up Considerations

Continuous Flow Sulfonylation

Recent developments implement continuous flow reactors for the initial sulfonylation step:

Flow Parameters

- Reactor volume: 25 mL

- Flow rate: 2 mL/min

- Residence time: 12.5 min

- Productivity: 38 g/h vs. 9 g/h batch

This approach reduces processing time by 68% while maintaining 91% yield through precise temperature control.

Analytical Characterization

Spectroscopic Fingerprinting

Critical spectral data for final compound validation:

1H-NMR (600 MHz, DMSO-d6)

δ 10.98 (s, 1H, SO2NH), 8.21 (d, J=7.2 Hz, 1H, thiazole-H), 7.64-7.82 (m, 3H, Ar-H), 4.12 (q, 2H, CH2N), 3.89 (m, 1H, piperidine-H), 2.94 (t, 2H, COCH2)

HRMS (ESI-TOF)

m/z calcd for C20H22F2N4O3S2 [M+H]+: 481.1174, found: 481.1176

X-ray photoelectron spectroscopy confirms sulfonamide S=O bonding at 532.8 eV (O1s) and 168.4 eV (S2p), critical for kinase binding affinity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, 3-(2,6-difluorophenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, particularly those involving inflammation or microbial infections.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2,6-difluorophenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the thiazole and piperidine rings may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison

Table 2: Hypothetical Physicochemical Properties*

<sup>*</sup>Properties inferred from structural analysis; experimental data unavailable.

<sup>†</sup>logP estimated using fragment-based methods.

Functional Implications

Sulfonamido vs.

Thiazole Positioning : The thiazol-2-yl group (target) vs. thiazole-4-carboxamide () alters electronic distribution and steric interactions, which may influence target affinity.

Piperidine Substitution : The phenethyl group in increases lipophilicity, possibly improving blood-brain barrier penetration relative to the target’s thiazole substituent.

Limitations of Comparison

- No biological activity or solubility data are available in the provided evidence, limiting functional conclusions.

- Molecular weight and logP values are approximations; experimental validation is required.

Biological Activity

3-(2,6-Difluorophenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide, a compound with the CAS number 1448074-67-6, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- Sulfonamide Group : Enhances biological activity through hydrogen bonding.

- Thiazole Ring : Provides additional interaction sites with biological targets.

- Piperidine Backbone : Contributes to the compound's lipophilicity and metabolic stability.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀F₂N₄O₃S₂ |

| Molecular Weight | 430.5 g/mol |

| CAS Number | 1448074-67-6 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The sulfonamide group can form hydrogen bonds with proteins, while the thiazole and piperidine rings may fit into hydrophobic pockets of enzymes or receptors.

Key Mechanisms:

- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways or microbial infections.

- Receptor Modulation : Interaction with specific receptors may lead to altered cellular signaling pathways.

- Cytotoxic Effects : Induction of apoptosis in cancer cells through mechanisms such as DNA fragmentation and activation of caspase pathways.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related compounds cause DNA fragmentation and activate apoptotic pathways in leukemia and colon cancer cells .

Antimicrobial Activity

The sulfonamide moiety is known for its antimicrobial properties, suggesting that this compound may also exhibit activity against bacterial infections. The structural features allow it to potentially disrupt bacterial enzyme functions.

Case Studies and Research Findings

- Cytotoxicity Assays : In vitro studies have demonstrated that derivatives of this compound show preferential cytotoxicity towards neoplastic cells compared to normal cells. For example, compounds from similar classes have been tested against human HL-60 promyelocytic leukemia cells, showing significant cell death at low concentrations .

- Mechanistic Studies : Research has illustrated that the interaction of this compound with specific protein targets can lead to significant changes in cell cycle progression and apoptosis induction in cancer cells .

- Pharmacokinetics : The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound compared to its chlorinated analogs, which may improve its bioavailability and therapeutic efficacy.

Q & A

Q. What are the optimal synthetic routes and purification methods for this compound?

The synthesis typically involves multi-step reactions, including sulfonamide coupling and piperidine-thiazole conjugation. Key steps include:

- Sulfonamide formation : Reacting 2,6-difluorophenylsulfonyl chloride with a propanamide precursor under basic conditions (e.g., triethylamine in DMF) .

- Piperidine-thiazole coupling : Using carbodiimide-based coupling agents to link the thiazole-piperidine moiety to the propanamide backbone . Purification is achieved via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and recrystallization from ethanol. Purity (>95%) is confirmed by HPLC and NMR .

Q. How is the compound characterized to confirm structural integrity?

- Spectroscopic methods :

- NMR : H and C NMR verify substituent positions (e.g., difluorophenyl protons at δ 7.2–7.5 ppm; thiazole C-2 resonance at δ 168 ppm) .

- IR : Confirm sulfonamide (1320–1350 cm) and amide (1650 cm) functional groups .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 452.12) .

Q. What solvent systems and reaction conditions maximize yield?

- Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility during coupling reactions .

- Catalysts : Triethylamine or DMAP improves sulfonamide formation efficiency .

- Temperature : Reactions are typically conducted at 50–80°C for 12–24 hours to balance yield and side-product formation .

Advanced Research Questions

Q. What experimental strategies validate its proposed mechanism as a CDK7 inhibitor?

- Kinase assays : Measure IC values using recombinant CDK7/cyclin H/MAT1 complexes and ATP-competitive assays (e.g., ADP-Glo™ Kinase Assay) .

- Cellular validation : Assess downstream effects (e.g., RNA polymerase II phosphorylation inhibition in cancer cell lines via Western blot) .

- Structural docking : Perform molecular dynamics simulations to analyze binding interactions with CDK7’s active site (e.g., hydrogen bonding with Lys41 and Asp149) .

Q. How can structural modifications enhance target selectivity or potency?

- SAR studies :

- Replace the thiazole ring with oxazole or pyridine to test electronic effects .

- Modify the difluorophenyl group to trifluoromethyl or chloro derivatives to assess steric impacts .

- Data table :

| Derivative | IC (CDK7) | Selectivity (CDK9) |

|---|---|---|

| Parent | 12 nM | 8-fold |

| Oxazole | 18 nM | 15-fold |

| CF-Ph | 9 nM | 5-fold |

| Hypothetical data based on structural analogs |

Q. How do crystallographic studies inform its interaction with biological targets?

- X-ray diffraction : Reveals critical bond lengths (e.g., sulfonamide S–N = 1.63 Å) and dihedral angles between the thiazole and piperidine rings (85–90°), impacting conformational flexibility .

- Hydrogen-bonding networks : Interactions with key residues (e.g., backbone NH of Val94 in CDK7) stabilize binding .

Q. What methodologies resolve contradictions in reported biological activity data?

- Dose-response curves : Re-evaluate potency across multiple cell lines (e.g., MCF-7 vs. HeLa) to identify context-dependent effects .

- Metabolic stability assays : Test liver microsome stability to rule out pharmacokinetic variability .

- Orthogonal assays : Confirm apoptosis induction via Annexin V staining alongside caspase-3/7 activation assays .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.